5-{[4-(2-Methoxyphenyl)piperazin-1-YL]sulfonyl}-2-phenyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(2-Methoxyphenyl)piperazin-1-YL]sulfonyl}-2-phenyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound is characterized by the presence of a benzodiazole core, a sulfonyl group, and a piperazine ring substituted with a methoxyphenyl group. These structural features contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(2-Methoxyphenyl)piperazin-1-YL]sulfonyl}-2-phenyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Benzodiazole Core: This step involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonyl Group: The benzodiazole core is then sulfonylated using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Attachment of the Piperazine Ring: The final step involves the nucleophilic substitution of the sulfonylated benzodiazole with 1-(2-methoxyphenyl)piperazine under basic conditions, typically using potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(2-Methoxyphenyl)piperazin-1-YL]sulfonyl}-2-phenyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the binding of endogenous catecholamines like norepinephrine and epinephrine. This inhibition leads to vasodilation and a decrease in blood pressure, making it a potential candidate for antihypertensive therapy .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity and used for hypertension management.
Uniqueness
5-{[4-(2-Methoxyphenyl)piperazin-1-YL]sulfonyl}-2-phenyl-1H-1,3-benzodiazole is unique due to its specific structural features, such as the combination of a benzodiazole core with a sulfonyl group and a methoxyphenyl-substituted piperazine ring. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C24H24N4O3S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-2-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C24H24N4O3S/c1-31-23-10-6-5-9-22(23)27-13-15-28(16-14-27)32(29,30)19-11-12-20-21(17-19)26-24(25-20)18-7-3-2-4-8-18/h2-12,17H,13-16H2,1H3,(H,25,26) |
InChI Key |
YJSPTCFBJMAGEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.